

Spectroscopic Data of 1-(4-tert-Butylphenyl)ethanamine HCl: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-tert-Butylphenyl)ethanamine
HCl

Cat. No.: B1439339

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This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the principles behind spectroscopic analysis and the interpretation of the resulting data for the structural elucidation and characterization of this compound.

Introduction to 1-(4-tert-Butylphenyl)ethanamine HCl

1-(4-tert-Butylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds.^[1] As with many substituted phenethylamines, it holds potential interest in medicinal chemistry and drug discovery due to its structural similarity to known psychoactive compounds and neurotransmitters.^[2] The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical development and handling.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target molecule. This guide will delve into the expected spectroscopic signatures of **1-(4-tert-Butylphenyl)ethanamine HCl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

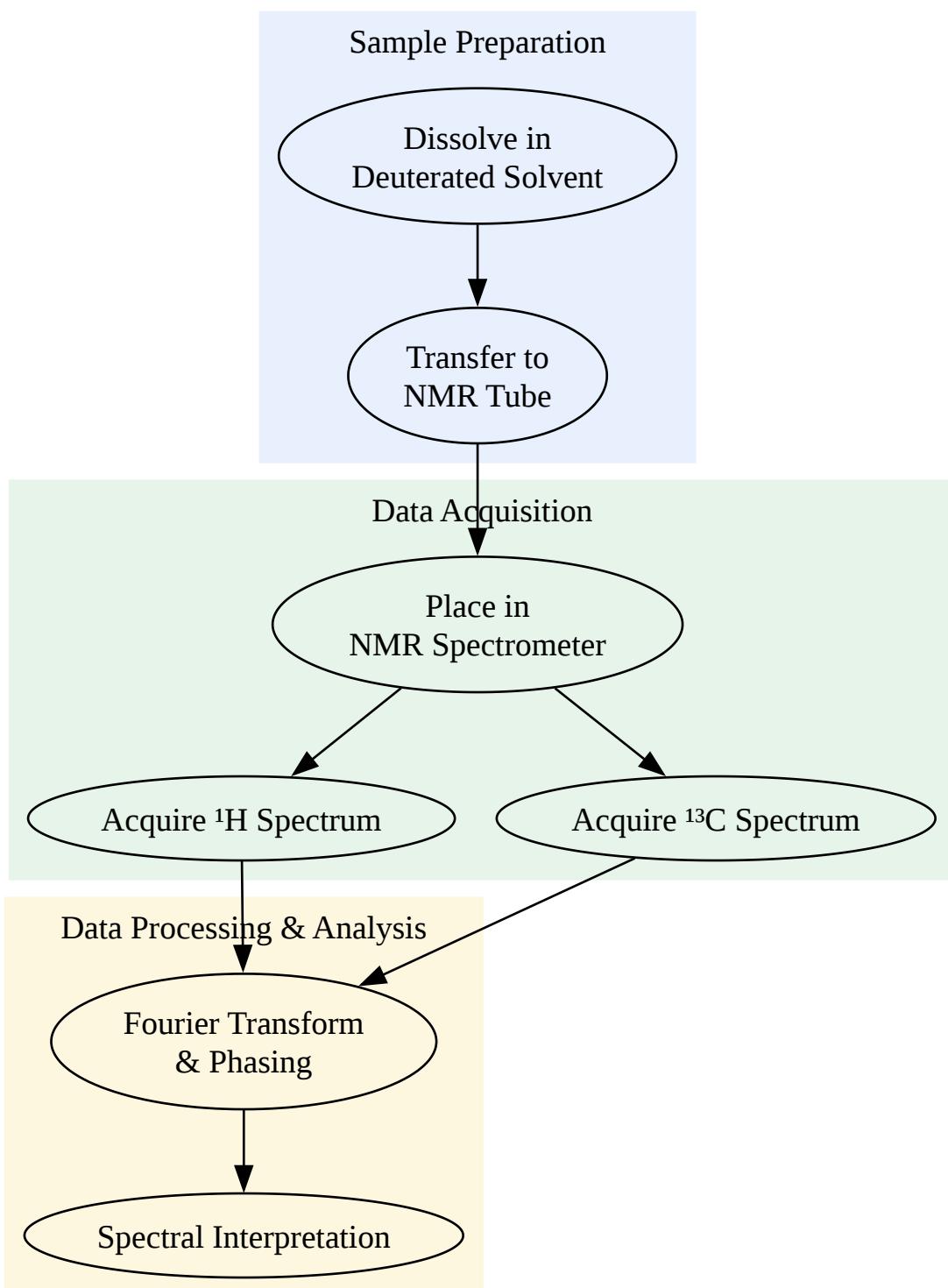
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **1-(4-tert-Butylphenyl)ethanamine HCl**,

both ^1H and ^{13}C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like **1-(4-tert-Butylphenyl)ethanamine HCl** would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra. For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.



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Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **1-(4-tert-Butylphenyl)ethanamine HCl** in a suitable solvent like DMSO-d₆ is summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6	Broad Singlet	3H	-NH ₃ ⁺
~7.45	Doublet	2H	Ar-H (ortho to -CH(NH ₃ ⁺)CH ₃)
~7.35	Doublet	2H	Ar-H (ortho to -C(CH ₃) ₃)
~4.4	Quartet	1H	-CH(NH ₃ ⁺)CH ₃
~1.6	Doublet	3H	-CH(NH ₃ ⁺)CH ₃
~1.25	Singlet	9H	-C(CH ₃) ₃

Interpretation of the ^1H NMR Spectrum:

- NH₃⁺ Protons (~8.6 ppm): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge on the nitrogen atom. Their signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.
- Aromatic Protons (~7.35-7.45 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons closer to the electron-withdrawing ethylammonium group will be slightly downfield compared to those closer to the electron-donating tert-butyl group.
- Methine Proton (-CH, ~4.4 ppm): This proton is adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a significant downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
- Methyl Protons (-CH₃, ~1.6 ppm): These protons are coupled to the methine proton, resulting in a doublet.

- tert-Butyl Protons (-C(CH₃)₃, ~1.25 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature for this group.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of **1-(4-tert-Butylphenyl)ethanamine HCl** is detailed below.

Chemical Shift (δ , ppm)	Assignment
~150	Ar-C (quaternary, attached to -C(CH ₃) ₃)
~138	Ar-C (quaternary, attached to -CH(NH ₃ ⁺)CH ₃)
~127	Ar-CH (ortho to -CH(NH ₃ ⁺)CH ₃)
~126	Ar-CH (ortho to -C(CH ₃) ₃)
~50	-CH(NH ₃ ⁺)CH ₃
~34	-C(CH ₃) ₃ (quaternary)
~31	-C(CH ₃) ₃ (methyls)
~21	-CH(NH ₃ ⁺)CH ₃

Interpretation of the ¹³C NMR Spectrum:

- Aromatic Carbons (~126-150 ppm): Four signals are expected for the aromatic carbons due to the para-substitution pattern. The two quaternary carbons will have distinct chemical shifts, with the one bearing the tert-butyl group being further downfield.
- Methine Carbon (-CH, ~50 ppm): This carbon is deshielded due to its attachment to the nitrogen atom and the aromatic ring.
- tert-Butyl Carbons (~31 and ~34 ppm): The quaternary carbon of the tert-butyl group will appear around 34 ppm, while the three equivalent methyl carbons will give a signal around 31 ppm.

- Methyl Carbon (-CH₃, ~21 ppm): The methyl carbon of the ethylamine side chain will be found at a relatively upfield position.

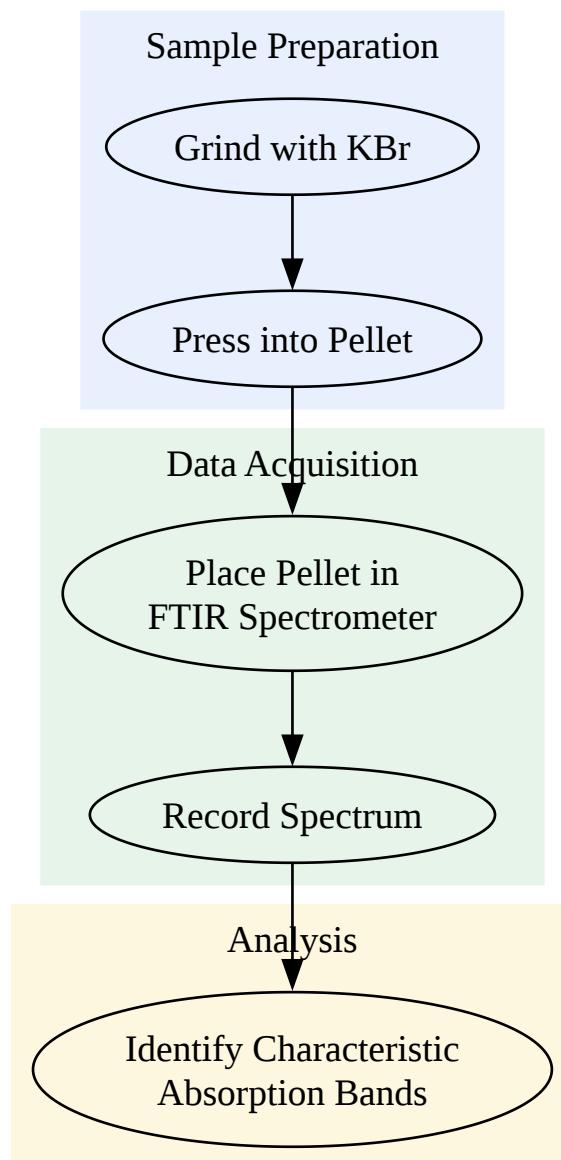
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like **1-(4-tert-Butylphenyl)ethanamine HCl** is as follows:

- Sample Preparation: The KBr pellet method is common for solid samples. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
- Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.



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Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for **1-(4-tert-Butylphenyl)ethanamine HCl**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretching (from -NH ₃ ⁺)
~2960	Strong	C-H stretching (aliphatic)
~1600 & ~1500	Medium	C=C stretching (aromatic ring)
~1500-1600	Medium	N-H bending (asymmetric and symmetric from -NH ₃ ⁺)
~830	Strong	C-H out-of-plane bending (para-substituted aromatic)

Interpretation of the IR Spectrum:

- N-H Stretching (~3000-2800 cm⁻¹): The most prominent feature for a primary amine hydrochloride is a very broad and strong absorption in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This broadness is due to extensive hydrogen bonding in the solid state.
- C-H Stretching (~2960 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.
- Aromatic C=C Stretching (~1600 & ~1500 cm⁻¹): These medium-intensity peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.
- N-H Bending (~1500-1600 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group typically appear in this region.
- Para-Substitution Pattern (~830 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

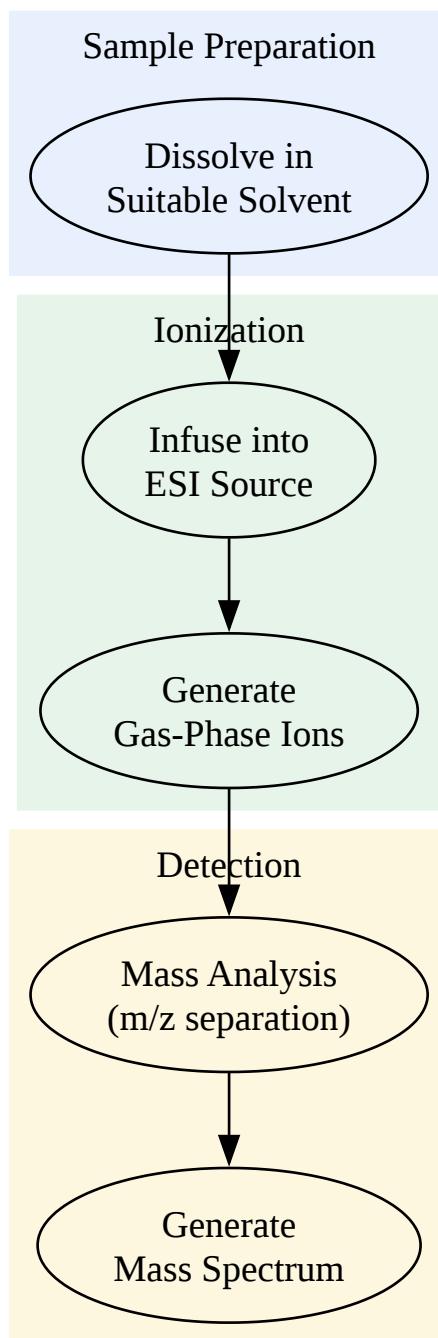
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a compound like **1-(4-tert-Butylphenyl)ethanamine HCl** is Electrospray Ionization (ESI) Mass Spectrometry:

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of water and methanol or acetonitrile, with a small amount of formic acid to promote protonation.
- Infusion and Ionization: The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated.



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Predicted Mass Spectrum Data

For 1-(4-tert-Butylphenyl)ethanamine (free base, $C_{12}H_{19}N$, Molecular Weight: 177.29 g/mol), the following fragments are predicted in an ESI-MS spectrum. The HCl salt will dissociate in the ESI source, and the free base will be protonated.

m/z	Predicted Fragment
178.16	$[\text{M}+\text{H}]^+$ (Protonated Molecule)
162.15	$[\text{M}+\text{H} - \text{NH}_3]^+$
133.10	$[\text{C}_{10}\text{H}_{13}]^+$
119.09	$[\text{C}_9\text{H}_{11}]^+$
91.05	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Interpretation of the Mass Spectrum:

- Protonated Molecule ($[\text{M}+\text{H}]^+$, m/z 178.16): In ESI-MS, the base peak is often the protonated molecule. For 1-(4-tert-butylphenyl)ethanamine, this would be at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.
- Loss of Ammonia ($[\text{M}+\text{H} - \text{NH}_3]^+$, m/z 162.15): A common fragmentation pathway for primary amines is the loss of ammonia from the protonated molecule.
- Benzylic Cleavage: The bond between the alpha and beta carbons of the ethylamine side chain is prone to cleavage. This would result in the formation of a stable benzylic carbocation.
- Other Fragments: Further fragmentation of the molecule can lead to the formation of smaller ions, such as the tropylium ion (m/z 91.05), which is a common fragment for alkyl-substituted benzene compounds.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for **1-(4-tert-Butylphenyl)ethanamine HCl**. The ^1H and ^{13}C NMR spectra are expected to clearly define the carbon-hydrogen framework, with characteristic signals for the para-substituted aromatic ring, the ethylamine side chain, and the tert-butyl group. The IR spectrum will be dominated by the broad N-H stretching of the ammonium salt, confirming the presence of this functional group. Finally, mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns, which are consistent with the structure of

a substituted phenethylamine. This detailed spectroscopic guide serves as a valuable resource for the identification and characterization of **1-(4-tert-Butylphenyl)ethanamine HCl** in research and development settings.

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